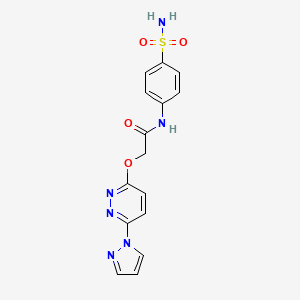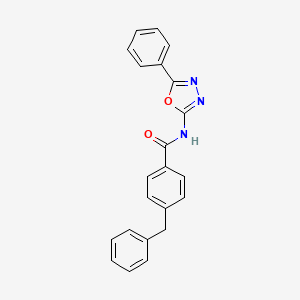![molecular formula C16H13ClN2O B2398522 (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol CAS No. 88941-49-5](/img/structure/B2398522.png)
(4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol
Overview
Description
“(4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol” is a chemical compound . Unfortunately, there isn’t much specific information available about this compound.
Synthesis Analysis
While there isn’t specific information on the synthesis of “(4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol”, there are related compounds that have been synthesized. For instance, an imidazole derivative was synthesized by a one-pot condensation reaction of novel aldehyde with benzil and ammonium acetate in glacial acetic acid .Molecular Structure Analysis
The molecular structure of a compound can be determined by various methods such as X-ray crystallography, NMR spectroscopy, etc. Unfortunately, specific information on the molecular structure of “(4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol” is not available .Chemical Reactions Analysis
The specific chemical reactions involving “(4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol” are not available .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, density, etc. Unfortunately, specific information on the physical and chemical properties of “(4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol” is not available .Scientific Research Applications
- Imidazole-containing chalcones, like this compound, have demonstrated strong effectiveness against Aspergillus fumigatus , the causative agent of pulmonary aspergillosis .
- Heating related compounds with acyl or sulfonyl chloride led to the formation of products substituted both at the nitrogen atom of the imine C=N-H moiety and at the N-1 position of the 4,5-dihydro-1H-imidazole ring .
Antifungal Activity
Cytotoxicity Testing
Antimicrobial Potential
Antibacterial Properties
Green Synthesis
Mechanism of Action
Target of Action
The primary target of this compound is Nitric oxide synthase, inducible . Nitric oxide synthase is an enzyme that plays a crucial role in generating nitric oxide, a molecule involved in various physiological and pathological processes.
Mode of Action
It is believed to interact with its target, nitric oxide synthase, and potentially modulate its activity
Biochemical Pathways
The compound’s interaction with nitric oxide synthase suggests it may influence the nitric oxide pathway. Nitric oxide is a key signaling molecule involved in numerous physiological processes, including vasodilation, immune response, and neurotransmission . The downstream effects of modulating this pathway can be diverse and depend on the specific cellular context.
Result of Action
The molecular and cellular effects of the compound’s action are likely to be diverse, given the wide-ranging roles of nitric oxide in cellular physiology . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its target . .
Safety and Hazards
properties
IUPAC Name |
(4-chlorophenyl)-(4-imidazol-1-ylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c17-14-5-1-12(2-6-14)16(20)13-3-7-15(8-4-13)19-10-9-18-11-19/h1-11,16,20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGUZODIMGJQLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)O)N3C=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-1,3-benzodioxol-5-yl-2-[(2-fluorobenzyl)thio]quinazolin-4-amine](/img/structure/B2398439.png)

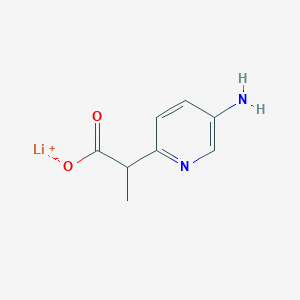
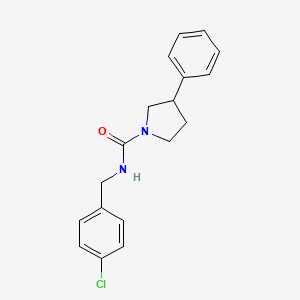

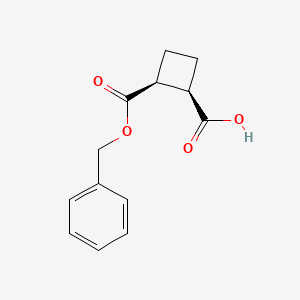
![1-{2-Hydroxy-4-[(4-methylbenzyl)oxy]phenyl}-1-ethanone](/img/structure/B2398451.png)

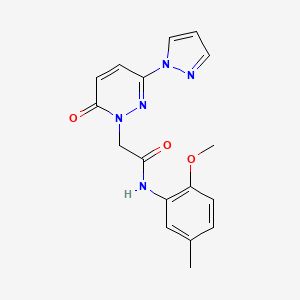
![2-[(1-Methylpyrazol-3-yl)carbonylamino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2398456.png)
